molecular formula C11H18N4O B13211624 1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one

1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one

Cat. No.: B13211624
M. Wt: 222.29 g/mol
InChI Key: RROMJQIXRBYUON-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one is a synthetic organic compound that features both piperidine and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is formed through reductive amination.

    Introduction of the Imidazole Group: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated intermediate.

    Final Coupling: The final step involves coupling the piperidine and imidazole intermediates under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-(4-Aminopiperidin-1-yl)-3-(1h-pyrazol-1-yl)propan-1-one
  • 1-(4-Aminopiperidin-1-yl)-3-(1h-triazol-1-yl)propan-1-one

Uniqueness: 1-(4-Aminopiperidin-1-yl)-3-(1h-imidazol-1-yl)propan-1-one is unique due to its specific combination of piperidine and imidazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

1-(4-aminopiperidin-1-yl)-3-imidazol-1-ylpropan-1-one

InChI

InChI=1S/C11H18N4O/c12-10-1-6-15(7-2-10)11(16)3-5-14-8-4-13-9-14/h4,8-10H,1-3,5-7,12H2

InChI Key

RROMJQIXRBYUON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)CCN2C=CN=C2

Origin of Product

United States

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